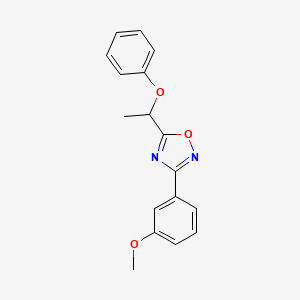
3-(3-methoxyphenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
3-(3-methoxyphenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure.
Mécanisme D'action
The exact mechanism of action of 3-(3-methoxyphenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole is not fully understood. However, it has been proposed that the compound may exert its anti-inflammatory and anti-cancer effects through the inhibition of the NF-κB signaling pathway. It has also been suggested that the compound may act as a DNA intercalator, leading to the inhibition of DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant anti-inflammatory and anti-cancer effects in vitro and in vivo. It has also been shown to exhibit antibacterial activity against various bacterial strains. Additionally, the compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3-methoxyphenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole in laboratory experiments is its ability to exhibit significant anti-inflammatory and anti-cancer effects. Additionally, the compound is relatively easy to synthesize and has been shown to be stable under a variety of conditions. However, one of the limitations of using the compound in laboratory experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for the study of 3-(3-methoxyphenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole. One area of interest is the further investigation of its anti-inflammatory and anti-cancer properties, with a focus on elucidating its mechanism of action. Additionally, the compound may be investigated for its potential use in the development of new antibacterial agents. Finally, the compound may be further studied for its potential use as a fluorescent probe for the detection of metal ions.
Conclusion:
In conclusion, this compound is a chemical compound that has shown significant potential in the field of scientific research. It exhibits anti-inflammatory, anti-cancer, and antibacterial properties, and has been investigated for its potential use as a fluorescent probe for the detection of metal ions. While there are limitations to its use in laboratory experiments, the compound remains an area of interest for future research in a variety of fields.
Applications De Recherche Scientifique
3-(3-methoxyphenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12(21-14-8-4-3-5-9-14)17-18-16(19-22-17)13-7-6-10-15(11-13)20-2/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNOEBITPIKOGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=CC=C2)OC)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



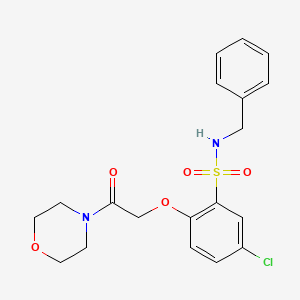
![2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4420484.png)
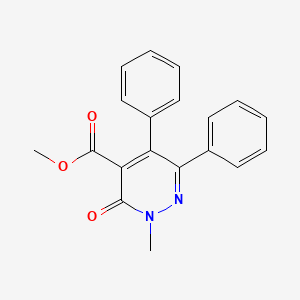
![2-(3,4-dimethoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B4420495.png)
![1-ethyl-N-[2-(trifluoromethyl)benzyl]-1H-tetrazol-5-amine](/img/structure/B4420501.png)
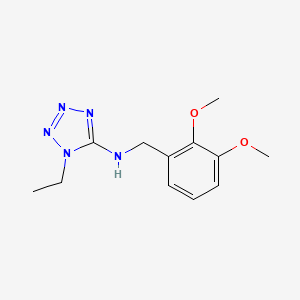

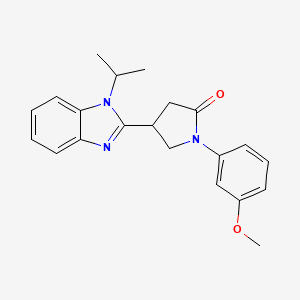
![2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4420543.png)
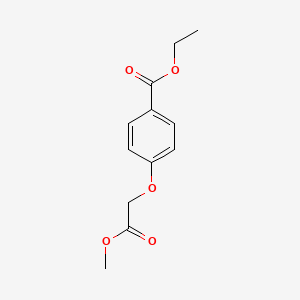
![1-(1H-imidazol-4-ylacetyl)-4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B4420549.png)
![N-{3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}acetamide](/img/structure/B4420572.png)
![N-[3-(2-pyridin-2-ylethyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B4420578.png)
